molecular formula C9H13BrN2O3 B1407465 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide CAS No. 1417569-78-8

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

Cat. No.: B1407465
CAS No.: 1417569-78-8
M. Wt: 277.11 g/mol
InChI Key: DSSQVLATDLYDHR-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is a chemically complex reagent designed for medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores: the pyrrolidine ring and the isoxazole core. The saturated pyrrolidine scaffold is highly valued in drug design for its sp3-hybridization, which allows for a thorough exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . Concurrently, the isoxazole moiety, a five-membered heterocycle, is recognized for its significant role in pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects . The specific integration of a pyrrolidinylmethyl chain with an isoxazole-3-carboxylic acid core creates a versatile building block. Researchers can investigate this structure for developing novel bioactive molecules, particularly as the carboxylic acid functionality allows for further derivatization into amides or other derivatives. Similar structural frameworks have been explored for their inhibitory activity against enzymes like xanthine oxidase, highlighting the potential of this compound series in designing new therapeutic candidates . The hydrobromide salt form may enhance the compound's crystallinity and solubility. This product is intended for use in laboratory research only. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.BrH/c12-9(13)8-5-7(14-10-8)6-11-3-1-2-4-11;/h5H,1-4,6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSQVLATDLYDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=NO2)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. This reaction can be catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and isoxazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide and related compounds:

Compound Name Substituent (Position 5) Functional Group/Modification Biological Activity Molecular Weight (g/mol) Reference
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid HBr Pyrrolidin-1-ylmethyl Carboxylic acid (HBr salt) Not explicitly reported 291.14
5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid 4-Carboxyphenyl Carboxylic acid Membrane-bound pyrophosphatase inhibitor -
5-(1H-Indol-5-yl)isoxazole-3-carboxylic acid 1H-Indol-5-yl Carboxylic acid Xanthine oxidase inhibitor (anti-gout) -
5-(p-Nitrostyryl)isoxazole-3-carboxylic acid p-Nitrostyryl Carboxylic acid Anti-inflammatory (75% inhibition) -
5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester Benzoyloxymethyl Ethyl ester Synthetic intermediate -
5-(2,4-Dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide Complex aryl and morpholine groups Ethylamide (salt forms available) Not specified -

Physicochemical Properties

  • Pyrrolidinylmethyl Substituent : Introduces basicity (pKa ~11 for pyrrolidine), facilitating salt formation and ionic interactions in biological systems. This contrasts with lipophilic groups like styryl or aryl substituents, which enhance membrane permeability but reduce solubility .
  • Hydrogen-Bonding Capacity : The carboxylic acid group at position 3 enables hydrogen bonding, a feature shared with most analogs. However, ester or amide modifications (e.g., ethyl ester in , ethylamide in ) alter polarity and metabolic stability.

Biological Activity

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is a chemical compound characterized by the molecular formula C10H14N2O3HBrC_{10}H_{14}N_{2}O_{3}\cdot HBr and a molecular weight of approximately 284.14 g/mol. This compound is a derivative of isoxazole, a five-membered heterocyclic compound that incorporates nitrogen and oxygen into its structure. Its synthesis typically involves cycloaddition reactions, particularly the [3+2] cycloaddition of nitrile oxides with olefins, often catalyzed by metal catalysts such as copper or ruthenium.

The biological activity of this compound is primarily attributed to its structural components—the pyrrolidine ring and the isoxazole moiety. These structures facilitate interactions with various biological targets, including enzymes and receptors, potentially modulating their activities. This modulation can lead to significant changes in cellular processes and biological responses.

Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

  • Antimicrobial Activity : The compound has shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL. It demonstrated a selectivity index (SI) greater than 10, indicating low cytotoxicity while maintaining efficacy against pathogenic bacteria .
  • Synergistic Effects : In combination studies, the compound exhibited synergistic effects with other antibiotics, enhancing bactericidal activity against resistant strains .

Comparative Analysis with Similar Compounds

This compound can be compared with other isoxazole derivatives and pyrrolidine-based compounds. Its unique combination of structural features provides distinct chemical and biological properties that are advantageous for research and therapeutic development.

Compound TypeExample CompoundNotable Activity
Isoxazole Derivatives3,5-disubstituted isoxazolesAntimicrobial properties
Pyrrolidine DerivativesPyrrolidine-2,5-dionesNeuroprotective effects
This compound -Antimycobacterial, low cytotoxicity

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • In Vitro Studies : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant antimicrobial activity at low concentrations without cytotoxic effects on human cell lines .
  • Mechanistic Studies : Research focused on elucidating the interaction mechanisms between the compound and target enzymes involved in bacterial metabolism, revealing potential pathways for drug development against resistant infections.
  • Synthesis and Evaluation : A library of related compounds was synthesized to explore structure-activity relationships (SAR), identifying modifications that enhance biological activity while maintaining safety profiles .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide, and how can reaction yields be improved?

  • Methodology : The synthesis of isoxazole derivatives often involves cyclocondensation reactions. For example, similar compounds (e.g., pyrazole-isoxazole hybrids) are synthesized via refluxing substituted acetophenones with hydroxylamine hydrochloride in ethanol, followed by alkylation using potassium hydroxide as a base . Key parameters to optimize include solvent choice (e.g., ethanol for solubility), reaction time (3–4 hours), and stoichiometric ratios of reagents. Purification via column chromatography using silica gel (60–120 mesh) and characterization via 1H^1H NMR and IR spectroscopy are critical for yield improvement .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Spectroscopy : 1H^1H NMR (400 MHz, DMSO-d6d_6) to confirm proton environments, especially the pyrrolidine methylene group (~3.5 ppm) and isoxazole protons (~6.5 ppm). IR spectroscopy (KBr pellet) to detect carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and isoxazole C=N stretches (~1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]+^+ at m/z ~285.2) .
  • Elemental Analysis : ≤0.4% deviation for C, H, N to verify purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood due to potential hydrobromic acid release .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodology :

  • Target Selection : Identify receptors (e.g., dihydrofolate reductase [DHFR], PDB: 1KMS) based on structural analogs (e.g., pyrazole-carbothioamide derivatives showing anticancer activity) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Optimize the compound’s 3D structure with Gaussian 09 (B3LYP/6-31G* basis set). Validate docking poses via RMSD ≤2.0 Å against co-crystallized ligands .
  • Key Interactions : Prioritize hydrogen bonds between the carboxylic acid group and receptor residues (e.g., Arg21 in DHFR) and hydrophobic interactions with pyrrolidine .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values) be resolved?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin). Replicate experiments ≥3 times .
  • Data Normalization : Correct for batch effects (e.g., plate-to-plate variability) using Z-score normalization.
  • Mechanistic Studies : Perform Western blotting (e.g., apoptosis markers like caspase-3) to validate bioactivity independently .

Q. What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Explore alternative counterions (e.g., hydrochloride) to enhance aqueous solubility .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for increased membrane permeability, with enzymatic hydrolysis in vivo .
  • Nanoformulation : Use PEGylated liposomes (size: 100–200 nm) to improve circulation time, confirmed via dynamic light scattering (DLS) .

Q. How can reaction fundamentals and reactor design be optimized for scalable synthesis?

  • Methodology :

  • Kinetic Studies : Determine rate constants via HPLC monitoring. For example, track isoxazole ring formation at 254 nm .
  • Flow Chemistry : Implement continuous-flow reactors (residence time: 10–15 min) to enhance heat/mass transfer and reduce byproducts .
  • Process Simulation : Use Aspen Plus to model solvent recovery and energy efficiency, targeting ≥90% yield at pilot scale .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected 1H^1H NMR shifts)?

  • Methodology :

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic processes (e.g., rotameric equilibria) .
  • 2D Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .
  • Cross-Validation : Compare with analogs (e.g., 5-propylisoxazole-3-carboxylic acid, CAS 89776-75-0) to identify substituent effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
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5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

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